2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone
Description
2-[2-(4-Benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a heterocyclic compound featuring a cinnolinone core fused with a tetrahydroquinoline-like structure. The cinnolinone moiety (a bicyclic system with two adjacent nitrogen atoms) is substituted at position 2 with a 2-oxoethyl group bearing a 4-benzylpiperazine moiety. This compound is of interest due to its structural similarity to pharmacologically active molecules targeting receptors such as serotonin or dopamine receptors, where the benzylpiperazine group often enhances binding affinity . The tetrahydrocinnolinone scaffold is typically synthesized via hydrazine-mediated cyclization of cyclohexanone derivatives, followed by functionalization with piperazine-based substituents .
Properties
Molecular Formula |
C21H26N4O2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C21H26N4O2/c26-20-14-18-8-4-5-9-19(18)22-25(20)16-21(27)24-12-10-23(11-13-24)15-17-6-2-1-3-7-17/h1-3,6-7,14H,4-5,8-13,15-16H2 |
InChI Key |
CDRVADADAFIVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.
Coupling with Cinnolinone Core: The benzylpiperazine is then coupled with a cinnolinone derivative through a nucleophilic substitution reaction, often using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Oxidation and Cyclization: The intermediate product undergoes oxidation and cyclization to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylpiperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-benzylpiperazino)-2-oxoethyl]-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Key Observations :
- Cinnolinone vs.
- Piperazine Modifications: The 4-benzylpiperazine group in the target compound contrasts with the 4-(4-methoxyphenyl)piperazine in ’s benzothienopyrimidinone derivative. The benzyl group may enhance lipophilicity (LogP ~3.5 estimated) compared to the methoxyphenyl analog (LogP ~2.8) .
- Synthetic Flexibility : Unlike the triphosgene-dependent synthesis in , the target compound’s synthesis likely employs milder amide coupling strategies, reducing toxicity risks .
Pharmacological and Physicochemical Properties
Key Observations :
- Receptor Specificity: The benzylpiperazine moiety in the target compound is structurally analogous to ligands targeting 5-HT1A receptors, though explicit activity data are lacking . In contrast, the benzothienopyrimidinone derivative () shows anticancer activity, likely due to kinase inhibition .
- Lipophilicity Trends: The dichlorobenzyl-pyridazinone derivative () has a higher LogP (~5.4), suggesting better membrane permeability but poorer aqueous solubility, a trade-off critical for CNS-targeting drugs .
Mechanistic and Functional Group Analysis
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